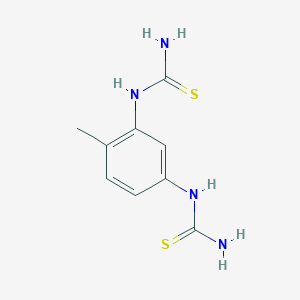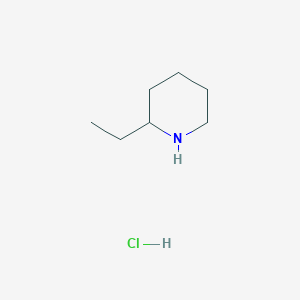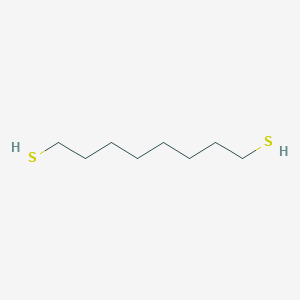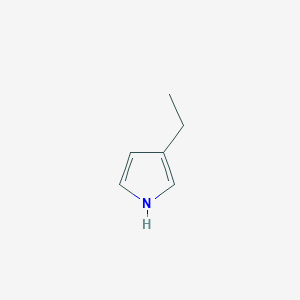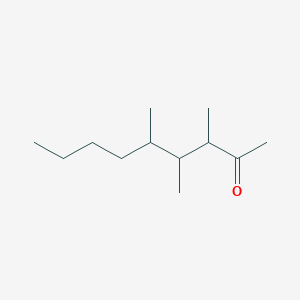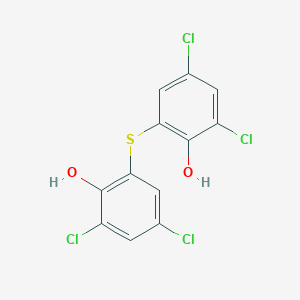
1H-嘌呤-2,6,8(3H)-三酮, 7,9-二氢-, 钠盐
描述
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt, also known as Sodium 1H-Purine-2,6,8(3H)-trione, is a small molecule that has a variety of applications in scientific research. It is a white, crystalline solid with a molecular weight of 197.15 g/mol and a melting point of 214-217 °C. Sodium 1H-Purine-2,6,8(3H)-trione is a purine derivative that is used in biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
在食品工业中的应用
1H-嘌呤-2,6,8(3H)-三酮、7,9-二氢-的钠盐在食品工业中得到广泛应用。由于其多功能特性,它是食品加工中的重要组成部分。它降低水活度值的能力提供了抗菌和防腐效果,这对食品安全至关重要。此外,它通过影响各种生化机制和酶活性来作为增味剂,从而增强食品的感官特性 (Albarracín 等人,2011 年).
食品保鲜中的抗菌特性
所讨论的钠盐在微生物食品安全中发挥着重要作用。它的抗菌特性对于防止加工肉类和奶酪中肉毒杆菌等有害微生物的生长和毒素产生至关重要。这种安全措施对于保持食品的完整性和安全性至关重要,尤其是在即食肉类中 (Taormina,2010 年).
钠盐和儿童对咸味的感知
有趣的是,研究强调了钠盐在发展对咸味的敏感性和偏好中的作用,尤其是在儿童中。钠盐影响了对富含盐的食物的喜好,从而影响了婴儿和幼儿的饮食摄入。了解这种关系对于膳食计划和健康管理至关重要,尤其是为了降低与钠摄入过多相关的血压升高和心血管疾病的风险 (Liem,2017 年).
在食品风味和品质提升中的作用
钠盐在增强食品的风味感知方面至关重要,尤其是在低钠饮食的背景下。它在促进咸味、抑制苦味和改变发酵食品等食品中的微生物菌群结构方面的作用对于维持食品的理想口味和品质至关重要 (Hu 等人,2022 年).
作用机制
Target of Action
Uric acid sodium salt, also known as 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt, NCGC00181049-01, or CID 16220071, is the sodium salt of uric acid . It is primarily targeted at the synovial fluid in the body, particularly in conditions such as gout .
Mode of Action
Uric acid sodium salt interacts with its targets by precipitating calcium oxalate from urine . It also reverses the inhibitory effects of reactive oxygen and nitrogen metabolites on gelatinase A activity . This interaction leads to changes in the metabolic processes within the body.
Biochemical Pathways
The biochemical pathways affected by uric acid sodium salt involve the metabolic breakdown of purine nucleotides . The enzyme xanthine oxidase (XO) catalyzes the formation of uric acid from xanthine and hypoxanthine . Uric acid sodium salt can influence these pathways, leading to changes in uric acid levels in the body.
Pharmacokinetics
The pharmacokinetics of uric acid sodium salt involve its absorption, distribution, metabolism, and excretion (ADME). It is known that uric acid, the parent compound of uric acid sodium salt, is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine . This suggests that uric acid sodium salt may be excreted through urine.
Result of Action
The action of uric acid sodium salt results in molecular and cellular effects such as the precipitation of calcium oxalate from urine . It also reverses the inhibitory effects of reactive oxygen and nitrogen metabolites on gelatinase A activity . Excess sodium urate in soft tissues results in a condition referred to as tophi .
Action Environment
The action, efficacy, and stability of uric acid sodium salt can be influenced by various environmental factors. For instance, in gout, uric acid sodium salt is observed in synovial fluid . Therefore, the physiological environment, such as the presence of synovial fluid, can influence the action of uric acid sodium salt. Additionally, lifestyle factors like diet and physical activity can also impact the levels of uric acid in the body .
安全和危害
未来方向
Uric acid is the predominant anti-oxidant molecule in plasma and is necessary and sufficient for induction of type 2 immune responses. These properties may explain its protective potential in neurological and infectious diseases, mainly schistosomiasis . The pivotal protective potential of uric acid against blood-borne pathogens and neurological and autoimmune diseases is yet to be established .
生化分析
Biochemical Properties
Uric acid sodium salt is involved in several biochemical reactions. It has been found to precipitate calcium oxalate from urine . This property of uric acid sodium salt has been linked to the formation of calcium oxalate stones, a common type of kidney stone .
Cellular Effects
Uric acid sodium salt has significant effects on various types of cells and cellular processes. In the context of gout, a form of inflammatory arthritis, uric acid sodium salt crystals have been observed in synovial fluid . These crystals are known to induce inflammation, leading to the painful symptoms associated with gout .
Molecular Mechanism
The molecular mechanism of action of uric acid sodium salt involves its interaction with various biomolecules. It has been shown to bind iron(III), a process that has been studied for its potential role in inflammation . Additionally, uric acid sodium salt has been shown to reverse the inhibitory effects of reactive oxygen and nitrogen metabolites on gelatinase A activity .
Metabolic Pathways
Uric acid sodium salt is involved in the metabolic pathway related to the formation of calcium oxalate stones. It precipitates calcium oxalate from urine, a process that is a key step in the formation of these stones .
Transport and Distribution
Given its solubility in water and its role in various biochemical reactions, it is likely that it can be transported and distributed within cells and tissues via standard biochemical transport mechanisms .
Subcellular Localization
Given its biochemical properties and its role in various cellular processes, it is likely that it can be found in various subcellular compartments where it exerts its effects .
属性
IUPAC Name |
sodium;2,6-dioxo-3,7-dihydropurin-8-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSTSRULRIERK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198-77-2 | |
| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,9-dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does uric acid sodium salt influence the immune response?
A: Research suggests uric acid sodium salt can exert differential effects on humoral and cellular immune responses. In a study using BALB/c mice, uric acid sodium salt as an adjuvant did not enhance antibody response to trichosanthin (TCS) antigen. In fact, it significantly reduced the response compared to TCS alone []. Conversely, it enhanced delayed-type hypersensitivity (DTH) and lymphocyte proliferation, indicating a stimulatory effect on cellular immunity [].
Q2: What are the potential therapeutic applications of uric acid sodium salt in gouty arthritis?
A: While uric acid sodium salt injection is a common method for inducing gouty arthritis in animal models [, , ], research suggests potential therapeutic avenues for managing gouty arthritis. A study investigating pricking bloodletting therapy in rats with gouty arthritis found that treatment led to increased interleukin-10 (IL-10) expression in the ankle joint []. This increase correlated with a reduction in joint swelling, suggesting a possible anti-inflammatory role of IL-10 mediated by the therapy []. Additionally, aqueous extracts of Sigesbeckia orientalis have shown promise in reducing inflammation in gouty arthritis models, potentially by inhibiting the JNK signaling pathway [].
Q3: Does uric acid sodium salt play a role in periodontal inflammation?
A: Emerging research suggests a potential link between uric acid sodium salt and periodontal inflammation. One study found that gingipains, proteases produced by the bacterium Porphyromonas gingivalis (a key player in periodontitis), can increase uric acid production in THP-1 macrophages []. This increase is mediated by upregulation and activation of xanthine oxidoreductase, the enzyme responsible for uric acid production []. Furthermore, uric acid sodium salt was shown to induce inflammation in human keratinocytes, suggesting its potential role as a mediator of inflammation in periodontal tissues [].
Q4: Can dietary interventions impact uric acid metabolism in broilers?
A: Studies in broilers provide insights into uric acid metabolism manipulation. Supplementation with allopurinol, a xanthine oxidase inhibitor, significantly reduced uric acid concentrations in the liver of broilers [, ]. Conversely, inosine supplementation increased total xanthine oxidoreductase activity in the liver [], highlighting the interplay between dietary components and uric acid metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



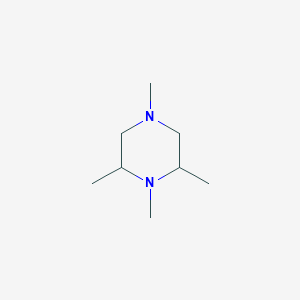

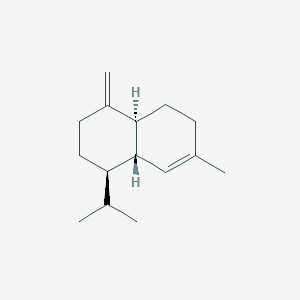
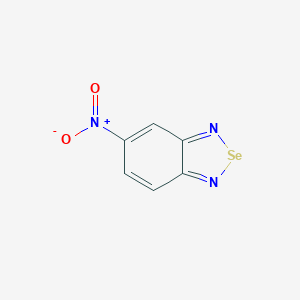

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
